

An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxyphenylacetic acid

Cat. No.: B2860861

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid that holds significant interest in the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **4,5-Difluoro-2-methoxyphenylacetic acid**, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

The phenylacetic acid scaffold is a common motif in a variety of biologically active compounds. The addition of two fluorine atoms and a methoxy group to this scaffold, as in **4,5-Difluoro-2-methoxyphenylacetic acid**, creates a unique electronic and steric profile that can be exploited for the development of new drugs. This document will delve into the key technical aspects of this compound, offering insights into its synthesis, characterization, and potential utility in drug development programs.

Physicochemical Properties

The physicochemical properties of **4,5-Difluoro-2-methoxyphenylacetic acid** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions for its use.

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₂ O ₃	[1]
Molecular Weight	202.16 g/mol	[2]
CAS Number	886761-73-5	[1][2]
Appearance	Solid-Crystals	[2]
Purity	98%	[2]
InChI	1S/C9H8F2O3/c1-14-8-4-7(11)6(10)2-5(8)3-9(12)13/h2,4H,3H2,1H3,(H,12,13)	[2]
InChIKey	UYEGFRSSHGRVJF-UHFFFAOYSA-N	[2]
SMILES	COC1=C(C=C(F)C(F)=C1)CC(=O)O	

Molecular Structure

The molecular structure of **4,5-Difluoro-2-methoxyphenylacetic acid** is depicted below. The numbering of the phenyl ring follows standard IUPAC nomenclature, with the carbon atom bearing the acetic acid moiety designated as position 1.

Caption: 2D structure of **4,5-Difluoro-2-methoxyphenylacetic acid**.

Synthesis and Purification

While specific, detailed synthetic protocols for **4,5-Difluoro-2-methoxyphenylacetic acid** are not readily available in the public domain, general methods for the synthesis of substituted phenylacetic acids can be adapted. For the structurally similar isomer, 2-(3,4-Difluoro-2-

methoxyphenyl)acetic acid, common synthetic routes include Friedel-Crafts alkylation and Suzuki-Miyaura coupling.^[1]

A plausible synthetic approach for **4,5-Difluoro-2-methoxyphenylacetic acid** could involve the following conceptual steps:



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Caption: Conceptual synthetic workflow for **4,5-Difluoro-2-methoxyphenylacetic acid**.

Experimental Considerations:

- **Starting Material Selection:** The choice of the starting material is critical. A commercially available, appropriately substituted benzene derivative would be the most efficient starting point.
- **Reaction Conditions:** The reaction conditions for each step would need to be carefully optimized. For instance, in a Friedel-Crafts reaction, the choice of Lewis acid catalyst and solvent can significantly impact the yield and purity of the product.
- **Purification:** Purification of the final product would likely involve techniques such as recrystallization or column chromatography to achieve the desired purity for biological testing.

Spectroscopic Analysis

The structural confirmation of **4,5-Difluoro-2-methoxyphenylacetic acid** would rely on a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group

protons. The coupling of the aromatic protons with the adjacent fluorine atoms would result in characteristic splitting patterns.

- ^{13}C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine would exhibit characteristic C-F coupling constants.
- ^{19}F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the C-F stretches.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

While specific spectral data for **4,5-Difluoro-2-methoxyphenylacetic acid** is not widely published, data for the related compound 4-methoxyphenylacetic acid is available and can serve as a reference for interpreting the spectra of the difluoro-substituted analog.[\[3\]](#)[\[4\]](#)

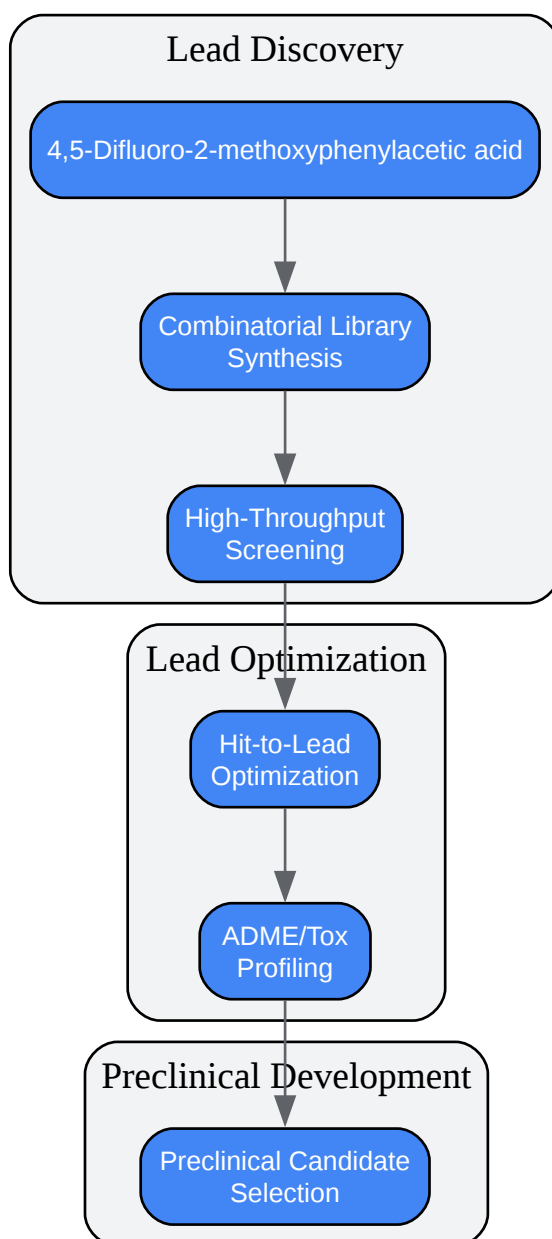
Applications in Research and Drug Development

Phenylacetic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of fluorine atoms can enhance these properties. The structural features of **4,5-Difluoro-2-methoxyphenylacetic acid** make it an attractive candidate for investigation in several therapeutic areas.

- Anticancer Activity: The related compound, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, has been shown to induce cytotoxic effects against various cancer cell lines.[\[1\]](#) This suggests that **4,5-Difluoro-2-methoxyphenylacetic acid** may also possess anticancer properties and could be a valuable building block for the synthesis of novel anticancer agents.
- Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. The specific substitution pattern of the phenyl ring can be tailored to achieve selective inhibition of target enzymes.

- **Metabolic Stability:** The presence of fluorine atoms can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates. This is a key consideration in drug design, and fluorinated compounds like **4,5-Difluoro-2-methoxyphenylacetic acid** are often explored for this purpose.

The following diagram illustrates the potential role of **4,5-Difluoro-2-methoxyphenylacetic acid** as a building block in a drug discovery pipeline.



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Caption: Role of **4,5-Difluoro-2-methoxyphenylacetic acid** in drug discovery.

Safety and Handling

4,5-Difluoro-2-methoxyphenylacetic acid should be handled with appropriate safety precautions in a laboratory setting. Based on the safety information available for this compound, the following hazard and precautionary statements apply:[2]

- Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P312 (Call a POISON CENTER/doctor if you feel unwell).

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

4,5-Difluoro-2-methoxyphenylacetic acid is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a phenylacetic acid core with difluoro and methoxy substituents provides a platform for the design of novel molecules with enhanced biological activity and improved pharmacokinetic properties. While detailed experimental data for this specific isomer is somewhat limited in the public literature, the information available for structurally related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the potential of **4,5-Difluoro-2-methoxyphenylacetic acid** in their research endeavors.

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